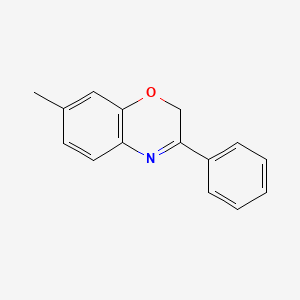

7-methyl-3-phenyl-2H-1,4-benzoxazine

Description

Properties

CAS No. |

500903-24-2 |

|---|---|

Molecular Formula |

C15H13NO |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

7-methyl-3-phenyl-2H-1,4-benzoxazine |

InChI |

InChI=1S/C15H13NO/c1-11-7-8-13-15(9-11)17-10-14(16-13)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

InChI Key |

OFLJHPRUKCTETP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(CO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2h 1,4 Benzoxazine Derivatives

Classical and Contemporary Synthetic Routes to 2H-1,4-Benzoxazine Systems

The construction of the 2H-1,4-benzoxazine core can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. Classical methods often rely on condensation principles, while contemporary routes leverage catalysis to achieve higher efficiency and selectivity.

Mannich-Type Reactions for Benzoxazine (B1645224) Formation

The Mannich reaction represents a foundational and versatile method for the synthesis of 1,3-benzoxazine derivatives, which are structural isomers of the 1,4-benzoxazine system. The classical approach, established by Burke, involves a one-pot condensation of a phenolic compound, a primary amine, and typically a twofold molar excess of formaldehyde (B43269). nih.gov This method's simplicity and the wide availability of starting materials have led to its extensive use in synthesizing a vast array of benzoxazine monomers. mdpi.com

The reaction is highly adaptable, allowing for the incorporation of various functional groups onto the benzene (B151609) rings of both the phenol (B47542) and amine components, thus enabling the fine-tuning of the resulting polymer's properties. uni.lu For instance, bio-based phenolic compounds like vanillin, thymol, and carvacrol (B1668589) have been successfully employed in Mannich reactions to create sustainable hybrid benzoxazines. rhhz.net

Mechanistic studies have identified key intermediates in the process. The reaction is believed to proceed through the formation of N-hydroxymethyl aniline (B41778) (HMA) from the amine and formaldehyde. researchgate.netnih.gov This intermediate then reacts with phenol to form a Mannich base (e.g., 2-((phenylamino)methyl)phenol), which subsequently cyclizes with another molecule of formaldehyde to yield the final benzoxazine ring. researchgate.netnih.gov However, side reactions can occur, leading to the formation of dimers with Mannich bridges or other byproducts, particularly if the stoichiometry is not carefully controlled. researchgate.net

Cycloaddition Approaches in 2H-1,4-Benzoxazine Synthesis

Cycloaddition reactions offer powerful and elegant pathways to the 1,4-benzoxazine framework by forming multiple bonds in a single, often stereocontrolled, step. These methods provide access to complex polyfunctionalized derivatives that can be challenging to obtain through other routes.

One prominent example is the inverse-electron-demand Diels-Alder reaction. A multistep, one-pot electrochemical synthesis has been developed where an o-iminoquinone diene and a secondary alkylenamine dienophile are generated in situ. nih.gov These unstable intermediates undergo a regiospecific and diastereospecific cycloaddition to yield complex 2-alkylamino-1,4-benzoxazine derivatives under metal-free conditions at room temperature. nih.gov

Other cycloaddition strategies have also been explored:

[4+2] Cyclization : A cascade formal [4+2] cyclization has been achieved using yttrium(III) triflate (Y(OTf)₃) as a catalyst. This reaction proceeds between benzoxazoles and propargyl alcohols, involving a ring-opening and regioselective ring-closure process to form aldehyde-containing 1,4-benzoxazine compounds. researchgate.net

[3+3] Cycloaddition : The reaction between an azomethine ylide and a quinone monoimine has been utilized in a [3+3] cycloaddition to construct the benzoxazine ring. researchgate.net

Photocycloaddition : The C=N bond of 1,4-benzoxazin-2-ones can undergo photochemical [2+2] cycloaddition reactions with electron-poor olefins, providing a route to cyclobutane-fused benzoxazine structures.

Palladium-Catalyzed Reactions for Benzoxazine Derivatives

Palladium catalysis has emerged as a highly effective tool for synthesizing 2H-1,4-benzoxazine derivatives, enabling the formation of C-O and C-N bonds under mild conditions with high functional group tolerance. These methods provide access to a wide range of substituted benzoxazines and related heterocycles.

A key strategy is the intramolecular C–O bond formation. Using a palladium catalyst with a bulky phosphine (B1218219) ligand such as tri-tert-butylphosphine (B79228) (PtBu₃), 2-haloanilides can be cyclized to form 2H-1,4-benzoxazin-3(4H)-ones. researchgate.netresearchgate.net This approach is effective for creating both aryl- and alkyl-substituted benzoxazinones. researchgate.netresearchgate.net

Other notable palladium-catalyzed methods include:

Annulation Reactions : Palladium(0) catalysts facilitate the annulation of N-substituted-2-aminophenols with propargylic methyl carbonates. This reaction can be directed to selectively produce different regioisomers of dihydro-2H-1,4-benzoxazines. nih.govmdpi.com

Tandem Reactions : A palladium-catalyzed tandem allylic amination/oxa-Michael addition has been developed. This process uses vinyl methylene (B1212753) cyclic carbonates and bisnucleophiles to construct various heterocycles, including chiral 3,4-dihydro-2H-benzo[b] researchgate.netmdpi.comoxazines, with good yields. nih.gov

Domino Reactions : A domino sequence involving the ring-opening of an aziridine (B145994) with an o-halophenol, followed by a palladium-catalyzed intramolecular C-N coupling-cyclization, provides an efficient route to 3,4-dihydro-2H-1,4-benzoxazine derivatives. mdpi.com

Enantioselective Synthesis of Chiral 2H-1,4-Benzoxazine Frameworks

The development of enantioselective methods for synthesizing chiral 2H-1,4-benzoxazine frameworks is of great importance, as stereochemistry often plays a critical role in the biological activity of molecules. Several advanced catalytic systems have been designed to achieve high levels of stereocontrol.

Catalytic Asymmetric Hydrogenation is a prominent strategy. The highly enantioselective hydrogenation of 3-aryl-2H-1,4-benzoxazines has been accomplished using an iridium-based catalyst system, specifically {[Ir(COD)Cl]₂/(S)-SegPhos/I₂}, affording the chiral products with up to 92% enantiomeric excess (ee). Another approach utilizes biocatalysis, where imine reductases (IREDs) catalyze the asymmetric reduction of 2H-1,4-benzoxazines to yield 3,4-dihydro-2H-1,4-benzoxazines with up to 99% ee under mild, aqueous conditions. researchgate.net

Chiral Brønsted Acid Catalysis provides a metal-free alternative. A chiral phosphoric acid (CPA) has been shown to catalyze the enantioselective desymmetrization of prochiral oxetanes, leading to chiral 2H-1,4-benzoxazines in very good yields and high enantioselectivity. nih.gov

Cascade Reactions have also been adapted for enantioselective synthesis. A cascade reaction combining olefin cross-metathesis with an intramolecular oxo-Michael addition, co-catalyzed by a chiral phosphoric acid and the Hoveyda-Grubbs II catalyst, produces a variety of benzoxazine derivatives with good yields and enantioselectivity.

The following table summarizes key findings in the enantioselective synthesis of these frameworks.

| Catalytic System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

| {[Ir(COD)Cl]₂/(S)-SegPhos/I₂} | Asymmetric Hydrogenation | 3-Aryl-2H-1,4-benzoxazines | Up to 92% | |

| Imine Reductases (IREDs) | Biocatalytic Reduction | 2H-1,4-benzoxazines | Up to 99% | researchgate.net |

| Chiral Phosphoric Acid (CPA) | Desymmetrization | Prochiral Oxetanes | High | nih.gov |

| CPA / Hoveyda-Grubbs II | Olefin Cross-Metathesis / oxo-Michael | ortho-allylphenols and enones | Good | |

| Pd-catalysis / WingPhos ligand | Tandem Allylic Substitution | Vinyl methylene cyclic carbonates | Excellent | nih.gov |

Targeted Synthesis of 7-Methyl-3-phenyl-2H-1,4-benzoxazine and Analogues

The targeted synthesis of specifically substituted benzoxazines, such as this compound, relies on the selection of appropriately functionalized starting materials within established synthetic routes. A common and effective method for preparing 3-aryl-2H-1,4-benzoxazines involves the condensation of a 2-aminophenol (B121084) with an α-haloketone.

For the synthesis of this compound, the logical precursors are 2-amino-4-methylphenol (B1222752) and a phenacyl halide, such as 2-bromoacetophenone (B140003) (phenacyl bromide). researchgate.net

The synthesis proceeds in a two-step sequence:

N-Alkylation : The reaction is initiated by the nucleophilic attack of the amino group of 2-amino-4-methylphenol on the electrophilic carbon of phenacyl bromide. This step, typically carried out in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone, forms the N-alkylated intermediate, 2-((2-hydroxy-5-methylphenyl)amino)-1-phenylethan-1-one. researchgate.net

Cyclization and Dehydration : The intermediate undergoes a subsequent intramolecular cyclization. The hydroxyl group attacks the ketone carbonyl, followed by dehydration to form the stable heterocyclic ring of this compound. This cyclization can be promoted by heating or under acidic conditions.

This pathway offers a direct and high-yielding route to the desired product and its analogues, where variation can be introduced by using different substituted 2-aminophenols or substituted phenacyl halides.

Investigation of Reaction Pathways and Intermediates in Benzoxazine Synthesis

Understanding the reaction pathways and identifying key intermediates is crucial for optimizing reaction conditions and minimizing byproduct formation in benzoxazine synthesis. Extensive research has focused on elucidating the mechanism of the classical Mannich-type condensation used for 1,3-benzoxazines.

Studies involving the reaction of phenol, aniline, and formaldehyde to form 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine have successfully isolated and characterized several reaction intermediates. nih.gov The findings indicate that the reaction is initiated by the formation of N-hydroxymethyl aniline (HMA) from aniline and formaldehyde. researchgate.netnih.gov This key intermediate can then follow several pathways:

It can attack the ortho-position of phenol to generate a Mannich base, 2-((phenylamino)methyl)phenol. This secondary amine intermediate then reacts with another equivalent of formaldehyde to close the oxazine (B8389632) ring. nih.gov

It can react with itself or other reactants to form byproducts such as 1,3,5-triphenyl-1,3,5-triazinane. nih.gov

Kinetic studies on the final ring-closure step—the reaction between the Mannich base and formaldehyde—have shown that the process is first-order with respect to formaldehyde. A proposed three-step mechanism for this stage includes the degradation of poly(oxymethylene) glycols to methylene glycol, the dehydration of methylene glycol to a formaldehyde molecule, and finally, the reaction between the Mann's base and the formaldehyde molecule to form the benzoxazine. The dehydration of methylene glycol is suggested to be the rate-controlling step.

In other synthetic approaches, different intermediates are involved. For instance, the hydrolysis of existing benzoxazines can yield stable 2-(aminomethyl)phenol (B125469) derivatives, which can serve as valuable intermediates for the synthesis of novel, 2-substituted benzoxazines. In syntheses catalyzed by thiols, the mechanism is believed to involve the protonation of the benzoxazine amine by the thiol, forming a reactive ionic intermediate that facilitates ring opening.

Structure Activity Relationship Sar Studies and Molecular Design of 2h 1,4 Benzoxazine Compounds

General Principles of SAR for 2H-1,4-Benzoxazine Derivatives

Key principles governing the SAR of this class include:

Electronic Effects: The addition of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic ring and the heteroatoms. This influences the molecule's ability to participate in crucial non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions with its biological target. doi.org

Steric Factors: The size and shape of substituents can either facilitate or hinder the optimal orientation of the molecule within a binding pocket. Bulky groups can create steric hindrance, but they can also establish beneficial van der Waals contacts or orient the molecule for improved interaction.

A comparative study between 1,4-benzothiazine and 1,4-benzoxazine analogues in inducing apoptosis found that the transformation from the benzothiazine to the benzoxazine (B1645224) skeleton led to a decrease in activity, highlighting the critical role of the heteroatoms within the core scaffold in defining specific biological outcomes. nih.gov

Impact of Substituent Modifications on Biological Activity within the 2H-1,4-Benzoxazine Scaffold

Systematic modification of the 2H-1,4-benzoxazine scaffold has been a fruitful strategy for optimizing biological activity and discovering novel therapeutic leads. The specific contributions of substituents at positions 3 and 7 are of particular interest.

The presence of a phenyl group at the 3-position of the 2H-1,4-benzoxazine ring is a common structural motif in many biologically active derivatives. This substituent can significantly influence the compound's pharmacological profile through its electronic and steric properties.

Research on a series of 3-phenyl-2H-benzoxazine-2,4(3H)-diones revealed important SAR insights for antifungal activity. A quantitative SAR study using the Hansch and Free-Wilson methods demonstrated a clear correlation between the electronic character of substituents on the 3-phenyl ring and the resulting bioactivity. The findings indicated that antifungal potency against Trichophyton mentagrophytes and Microsporum gypseum increased as the electron-accepting ability of the substituents on the phenyl ring was enhanced. nih.gov This suggests that withdrawing electron density from the phenyl ring potentiates the antifungal effect in this specific chemical series.

Table 1: Effect of Phenyl Ring Substitution on Antifungal Activity of 3-Phenyl-2H-benzoxazine-2,4(3H)-diones

| Substituent Type on 3-Phenyl Ring | Observed Effect on Antifungal Activity | Reference |

|---|---|---|

| Electron-Accepting Groups | Increased Activity | nih.gov |

Substitution on the benzene (B151609) portion of the benzoxazine ring is a key strategy for modulating activity. The methyl group, being a small, lipophilic, and electron-donating substituent, can influence the molecule's properties in several ways.

While direct SAR studies focusing solely on the 7-methyl substitution in a 3-phenyl-2H-1,4-benzoxazine are not extensively documented, related research provides strong evidence for its role. For example, a series of novel 5,7,8-trimethyl-1,4-benzoxazine hybrids were synthesized and shown to possess potent antioxidant capabilities and the ability to reduce intracellular reactive oxygen species (ROS) in human skin fibroblasts. mdpi.com The inclusion of a methyl group at position 7 in these highly active compounds underscores its compatibility with, and likely contribution to, biological efficacy. Furthermore, a review article highlights a series of ethyl-3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate derivatives that exhibited significant antimicrobial activity, again indicating that position 7 is a viable site for modifications that yield active compounds. ijnc.ir

The electronic influence of a methyl group on the aromatic ring can also impact the reactivity and stability of the adjacent oxazine (B8389632) ring, a principle observed in studies of related 1,3-benzoxazine isomers. doi.org

Beyond the specific substitutions at positions 3 and 7, the introduction of other functional groups at various positions on the benzoxazine ring system has been shown to be a critical determinant of biological activity.

Hydroxy Groups: In the rational design of anticancer agents based on the 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold, SAR analysis indicated that the inclusion of hydroxyl groups on the benzoxazine ring (referred to as ring A) was beneficial for the anti-proliferative activity. nih.gov

Halogen Groups: The introduction of a chloro group has been reported to enhance the antimicrobial activity of certain benzoxazine derivatives. ijnc.ir

Alkyl Chains: For some 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones, compounds featuring a long alkyl chain at the 2-position of the oxazine ring demonstrated good antifungal activity. ijnc.ir

Bulky Moieties: The synthesis of derivatives with (4-phenyl-1-piperazinyl)alkyl moieties at the 2-position yielded compounds with potent calmodulin antagonistic and antihypertensive effects, showing that larger, more complex substituents can confer significant and specific biological activities. nih.gov

These examples demonstrate the versatility of the benzoxazine scaffold, where targeted modifications across the ring system can fine-tune the molecule for a wide range of pharmacological applications.

Table 2: Influence of Various Functional Groups on the Biological Activity of 1,4-Benzoxazine Derivatives

| Functional Group | Position(s) | Biological Activity | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Benzene Ring | Anticancer | nih.gov |

| Chloro (-Cl) | Benzene Ring | Antimicrobial | ijnc.ir |

| Long Alkyl Chain | Position 2 | Antifungal | ijnc.ir |

Rational Design Strategies for Novel 2H-1,4-Benzoxazine Analogues

The development of new 2H-1,4-benzoxazine analogues increasingly relies on rational design strategies to create compounds with improved potency, selectivity, and drug-like properties. These approaches leverage existing SAR knowledge and modern computational tools.

One prominent strategy is the creation of hybrid molecules , where the 1,4-benzoxazine scaffold is combined with other known pharmacophores. For instance, recognizing the anti-inflammatory properties of the 1,2,3-triazole structure, researchers have designed and synthesized 2H-1,4-benzoxazin-3(4H)-one derivatives incorporating a triazole moiety. nih.gov This approach led to compounds with significant anti-inflammatory activity in microglial cells. Similarly, antioxidant hybrids have been created by linking the 5,7,8-trimethyl-1,4-benzoxazine core with catechol or resorcinol (B1680541) moieties, known radical scavengers. mdpi.com

Structure-based drug design is another powerful tool. In the development of novel antimicrobial agents, molecular docking studies were used to investigate the binding of 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives to the active site of the E. coli DNA gyrase B subunit (GyrB). ijpsjournal.com These computational studies identified key amino acid residues essential for binding and provided a molecular basis for the observed antimicrobial activity, guiding the future design of more potent inhibitors.

Furthermore, rational design is employed to optimize ADME properties. In the pursuit of small molecule renin inhibitors, compounds with a 2-methyl-2-aryl substitution pattern on a 1,4-benzoxazin-3-one core were systematically modified to enhance permeability, solubility, and metabolic stability, ultimately improving oral bioavailability. researchgate.net

Biological Activities and Mechanistic Investigations of 2h 1,4 Benzoxazine Derivatives

In Vitro Anti-inflammatory and Analgesic Activities of 2H-1,4-Benzoxazines

No specific studies on the in vitro anti-inflammatory or analgesic activities of 7-methyl-3-phenyl-2H-1,4-benzoxazine were found in the reviewed literature. While the broader class of benzoxazines has been investigated for various pharmacological properties, data specific to this compound is not available.

Antimicrobial Efficacy and Mechanisms of Action for 2H-1,4-Benzoxazine Compounds

Detailed information on the antimicrobial efficacy and mechanisms of action for this compound is not present in the available research. General studies on benzoxazine (B1645224) derivatives indicate a potential for antimicrobial properties, but specific data for the target compound is absent.

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

No data from studies evaluating the antibacterial activity of this compound against specific Gram-positive or Gram-negative bacterial strains could be identified. Research on other benzoxazine derivatives has shown varied levels of antibacterial action, but these findings cannot be directly attributed to the specified compound.

Antifungal Activities

Specific antifungal activity data for this compound is not available in the scientific literature. While some related benzoxazine structures have been assessed for antifungal properties, the performance of this specific molecule has not been reported.

Molecular Targets in Microbial Pathogens (e.g., DNA gyrase, histidine protein kinase)

There is no available research detailing the molecular targets of this compound in microbial pathogens. Investigations into the inhibition of enzymes such as DNA gyrase or histidine protein kinase have been conducted for other compounds within the broader benzoxazine class, but not for this specific derivative.

Anticancer Potential of 2H-1,4-Benzoxazine Derivatives

The anticancer potential of this compound has not been specifically evaluated in the available literature. While various 1,4-benzoxazine derivatives have been synthesized and tested for their anti-proliferative effects, results for this particular compound are not documented.

Evaluation against Various Cancer Cell Lines

No studies reporting the evaluation of this compound against any cancer cell lines were found. The cytotoxic activity of other benzoxazines has been explored, but these findings are not specific to the requested compound.

DNA Interaction Studies as a Proposed Mechanism

The interaction of small molecules with DNA is a critical mechanism of action for many therapeutic agents. For 2H-1,4-benzoxazine derivatives, DNA binding has been proposed and investigated as a potential mechanism contributing to their biological effects.

Studies involving newly synthesized 2H-benzo[b] nih.govresearchgate.netoxazines have utilized UV-Visible titration to evaluate their interaction with calf thymus DNA. These experiments have shown changes in the absorption spectra of the compounds upon the addition of DNA, indicating an interaction between the small molecule and the DNA helix. Molecular docking studies have further elucidated the potential binding modes of these compounds with the DNA duplex d(CGCGAATTCGCG)2. The results from these computational analyses suggest that the 2H-1,4-benzoxazine scaffold can interact with DNA, and structure-activity relationships have been proposed based on these interactions. For instance, certain substitutions on the benzoxazine ring system have been observed to enhance DNA binding affinity. researchgate.net While the precise nature of the interaction can vary, these findings support the hypothesis that direct DNA binding is a plausible mechanism of action for this class of compounds.

Modulation of Hypoxia-Induced Genes

The tumor microenvironment is often characterized by regions of low oxygen, or hypoxia, which contributes to cancer progression and resistance to therapy. Consequently, targeting hypoxic cancer cells is a promising strategy in oncology. Certain 2H-1,4-benzoxazine derivatives have been specifically investigated for their activity under hypoxic conditions and their ability to modulate hypoxia-induced genes.

A library of 2H-benzo[b] nih.govresearchgate.netoxazine (B8389632) derivatives was synthesized and evaluated for their cytotoxic activity against HepG2 cancer cells under both normoxic and hypoxic conditions. From this screening, specific compounds were identified that selectively inhibit the growth of hypoxic cancer cells while having minimal effect on cells in a normal oxygen environment. nih.gov Further investigation into the mechanism of action revealed that these active compounds can down-regulate key hypoxia-induced genes, including Hypoxia-Inducible Factor 1-alpha (HIF-1α), p21, and Vascular Endothelial Growth Factor (VEGF). nih.gov The down-regulation of these genes is significant, as they play crucial roles in tumor survival, angiogenesis, and resistance to treatment. These findings suggest that 2H-1,4-benzoxazine derivatives have the potential to be developed as hypoxia-targeted anticancer agents. nih.gov

Human DNA Topoisomerase I Inhibition

Human DNA topoisomerase I is a vital enzyme involved in DNA replication, transcription, and recombination, making it an important target for cancer chemotherapy. A number of 2H-1,4-benzoxazine derivatives have been identified as potent inhibitors of this enzyme.

The inhibitory activity of these compounds against human DNA topoisomerase I has been assessed using relaxation assays. These studies have revealed that benzoxazine derivatives can act through two distinct mechanisms: as catalytic inhibitors or as poisons. Catalytic inhibitors prevent the enzyme from performing its function, while poisons stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks. researchgate.net

Several 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives have demonstrated significant inhibitory potential. researchgate.net For instance, 2-hydroxy-2H-1,4-benzoxazine-3(4H)-one was identified as a notable catalytic inhibitor. researchgate.net In contrast, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-yl was found to be a powerful topoisomerase I poison, with an efficacy significantly greater than the well-known topoisomerase I inhibitor, camptothecin. researchgate.net Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the benzoxazine ring are crucial for determining the mechanism and potency of inhibition. researchgate.net

Antiprotozoal Activities of 2H-1,4-Benzoxazine Compounds

Protozoal infections, such as malaria and trypanosomiasis, remain a significant global health burden. The 1,4-benzoxazine scaffold has been explored for its potential in developing novel antiprotozoal agents.

Anti-malarial Efficacy

The search for new and effective anti-malarial drugs is a continuous effort due to the emergence of drug-resistant strains of Plasmodium falciparum. While direct studies on this compound are limited, the broader class of 1,4-benzoxazine derivatives has been noted for its diverse biological activities, including anti-malarial properties. researchgate.net The structural similarity to other heterocyclic compounds with known anti-malarial activity suggests that the 1,4-benzoxazine core could serve as a valuable template for the design of new anti-malarial agents.

Anti-trypanosomal Activity

Human African trypanosomiasis, or sleeping sickness, is a severe and often fatal disease caused by protozoan parasites of the genus Trypanosoma. There is an urgent need for safer and more effective treatments. The diverse biological profile of 1,4-benzoxazine derivatives includes antiparasitic activity, indicating their potential as a source for novel anti-trypanosomal compounds. researchgate.net Further investigation into this class of compounds is warranted to explore their efficacy against Trypanosoma species.

Antiviral Activity (e.g., Herpes Simplex Virus Type 1)

Herpes Simplex Virus Type 1 (HSV-1) is a common human pathogen that causes a range of diseases from cold sores to more severe infections. The development of new antiviral agents is crucial, particularly with the emergence of drug-resistant viral strains. Benzoxazine derivatives have demonstrated promising antiviral activity against HSV-1.

One study highlighted the importance of stereochemistry in the antiviral activity of these compounds. The (S)-enantiomer of 7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govresearchgate.netbenzoxazine exhibited significantly greater inhibitory activity against HSV-1, with an IC50 of 4.6 μM, which was almost four times more potent than its (R)-enantiomer (IC50 of 18 μM). frontiersin.org Furthermore, computational studies involving molecular docking have been used to investigate the interactions between benzoxazinone (B8607429) derivatives and HSV-1 protease, a key enzyme in the viral replication cycle. These studies have identified important interactions, such as hydrogen bonding with key residues like Ser129, which are crucial for the inhibitory activity of these compounds. nih.gov These findings suggest that the 1,4-benzoxazine scaffold is a promising starting point for the development of novel anti-HSV-1 agents.

Antihypertensive Properties and Calmodulin Antagonistic Activity

The 1,4-benzoxazine scaffold has been investigated for its potential cardiovascular effects, with several derivatives demonstrating antihypertensive and calmodulin antagonistic activities. A study involving a series of new 1,4-benzoxazine derivatives with (4-phenyl-1-piperazinyl)alkyl moieties at the 2-position revealed potent in vitro calmodulin antagonistic activity, with some compounds being superior or comparable to the known calmodulin antagonist trifluoperazine.

While specific data on this compound is not available, this research highlights the potential of the broader 1,4-benzoxazine class in modulating calmodulin activity, which plays a crucial role in smooth muscle contraction and blood pressure regulation.

Anti-diabetic Activity (e.g., α-amylase and α-glucosidase inhibition)

A key strategy in the management of type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase to control postprandial hyperglycemia. Research has explored the potential of benzoxazine derivatives as inhibitors of these enzymes.

A study on novel 1,3-benzoxazine-based aglycones demonstrated their ability to inhibit both α-amylase and α-glucosidase. nih.gov One of the synthesized compounds, 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govresearchgate.netoxazin-2-yl)phenol, exhibited significant inhibitory activity against both enzymes. nih.gov

Table 2: α-Amylase and α-Glucosidase Inhibitory Activity of a Selected Benzoxazine Derivative

| Compound | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |

| 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govresearchgate.netoxazin-2-yl)phenol | 11.0 | 11.5 |

These findings suggest that the benzoxazine scaffold could be a valuable template for the design of new anti-diabetic agents.

Cholinesterase Inhibition Properties

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic approach for Alzheimer's disease. The 2H-1,4-benzoxazine core has been utilized in the development of potential AChE inhibitors.

A study focused on indole-benzoxazinones and benzoxazine-arylpiperazine derivatives identified several compounds with human acetylcholinesterase (hAChE) inhibitory properties. researchgate.net The most active compounds, 7a and 7d, demonstrated effective inhibitory profiles with Kᵢ values of 20.3 ± 0.9 μM and 20.2 ± 0.9 μM, respectively. Kinetic studies revealed a non-competitive mode of inhibition for these compounds. researchgate.net

Table 3: Acetylcholinesterase Inhibition by Selected Benzoxazine Derivatives

| Compound | Kᵢ (µM) | Type of Inhibition |

| 7a | 20.3 ± 0.9 | Non-competitive |

| 7d | 20.2 ± 0.9 | Non-competitive |

These results indicate that the 2H-1,4-benzoxazine scaffold can serve as a basis for the design of novel non-competitive AChE inhibitors.

Receptor of Advanced Glycation End Products (RAGE) Inhibition

The Receptor for Advanced Glycation End Products (RAGE) is a multiligand receptor implicated in the pathogenesis of various diseases, including diabetes, inflammation, and neurodegenerative disorders. acs.org Consequently, the development of RAGE inhibitors is an active area of research.

Novel benzoxazines have been synthesized and evaluated for their ability to inhibit RAGE. In one study, the compound (2-(2-bromophenyl)-6-methyl-2,4-dihydro-1H-benzo[d] nih.govresearchgate.netoxazine) was identified as a lead inhibitor of RAGE. mdpi.com In vitro analysis demonstrated that this compound could completely inhibit the binding of advanced glycation end products (AGEs) to RAGE in a cell-free system. mdpi.com

Computational Studies and Cheminformatics in 2h 1,4 Benzoxazine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2H-1,4-benzoxazine research, it is instrumental in understanding how these compounds interact with biological targets at a molecular level.

Molecular docking simulations are employed to predict the binding affinity of 2H-1,4-benzoxazine derivatives to the active sites of various enzymes and receptors. For instance, studies on 1,3-benzoxazine derivatives as potential anticancer agents have utilized molecular docking to investigate their binding within the ATP binding site of the epidermal growth factor receptor (EGFR). These simulations can reveal key interactions, such as the formation of a narrow hydrophobic pocket by the ligand.

In the pursuit of novel carbonic anhydrase II (CA-II) inhibitors, molecular docking has been used to understand the binding modes of 3-phenyl-β-alanine based oxadiazole analogues. The results indicate that these compounds can fit snugly into the entrance of the CA-II active site, forming crucial hydrogen bonds with amino acid residues like Thr199, Thr200, and Gln92. nih.gov Similarly, docking studies of newly synthesized 1,2-benzothiazine derivatives with the DNA-Topo II complex have shown that these molecules can interact within the major or minor groove of DNA, with specific hydrogen bonds forming between the compound and DNA bases.

The insights gained from molecular docking are pivotal for structure-based drug design, enabling the rational design of more potent and selective inhibitors. By understanding the structure-activity relationships (SAR), researchers can modify the benzoxazine (B1645224) scaffold to enhance its interaction with the target. For example, in the development of anticancer agents, SAR analysis has suggested that introducing electron-donating groups at specific positions on the benzoxazine core can improve biological activity. nih.gov

Furthermore, the design of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines as potential anticancer agents has been guided by the need to develop new pharmacophores. nih.gov This approach allows for the exploration of diverse chemical spaces and the optimization of lead compounds to improve their therapeutic potential.

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. These calculations provide detailed information about molecular orbitals, charge distribution, and the energies of different conformations.

DFT studies have been used to analyze the conformational preferences of various benzoxazine derivatives. For example, the energies of the preferred conformations of cis-fused 7a-methyl octa(hexa)hydrocyclopenta[d] vu.ltnih.govoxazines and vu.ltnih.govbenzoxazines have been investigated using DFT methods. researchgate.net By optimizing the geometry of these molecules, researchers can calculate NMR parameters, such as proton chemical shifts and coupling constants, which can then be compared with experimental data to validate the predicted conformations. researchgate.net

In the study of photochromic indolo[2,1-b] vu.ltnih.govbenzoxazine compounds, quantum chemical methods have been employed to understand the molecular electronic structure of both the ground and excited states. These calculations have identified multiple local minima on the potential energy surface, providing insights into the structural transformations that occur upon photo-excitation. vu.lt

Analysis of Intermolecular Interactions (e.g., π···π, CH···π, Hydrogen Bonding)

The stability of molecular crystals and ligand-receptor complexes is heavily influenced by a variety of non-covalent interactions. Computational methods are crucial for identifying and quantifying these interactions.

Computational Pharmacokinetic Analysis and ADME Profiling

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—must be evaluated. Computational tools can predict these properties, saving time and resources in the early stages of drug discovery.

Software like SwissADME is used to create ADME profiles and predict the biological targets of synthesized compounds. uem.brresearchgate.net These tools can generate a "bioavailability radar" and assess criteria such as the Lipinski's rule of five to evaluate the drug-likeness of a molecule. uem.brresearchgate.net For instance, the BOILED-Egg model within SwissADME can predict whether a compound is likely to have high gastrointestinal absorption and whether it can cross the blood-brain barrier. nih.gov Such predictions are invaluable for prioritizing compounds for further experimental testing.

Lipinski's Rule of Five Compliance

A key aspect of computational analysis in drug discovery and development involves the assessment of a compound's potential for oral bioavailability. Lipinski's Rule of Five provides a set of guidelines to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug. These rules are based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules. The rule considers four physicochemical properties: molecular weight (MW), lipophilicity (expressed as Log P), and the number of hydrogen bond donors and acceptors. For a compound to be considered likely to be orally bioavailable, it should generally not violate more than one of the following criteria:

Molecular weight ≤ 500 g/mol

Log P ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

The compliance of 7-methyl-3-phenyl-2H-1,4-benzoxazine with Lipinski's Rule of Five has been evaluated using computationally predicted physicochemical properties. The results of this analysis are summarized in the table below.

| Parameter | Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 223.28 g/mol | ≤ 500 g/mol | Yes |

| Log P | 3.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

The data indicates that this compound fully complies with all the criteria set forth by Lipinski's Rule of Five. Its molecular weight of 223.28 g/mol is well below the 500 g/mol threshold, suggesting good potential for absorption and diffusion. The calculated Log P value of 3.5 indicates a moderate level of lipophilicity, which is favorable for membrane permeability without being so high as to cause poor aqueous solubility. Furthermore, the compound has zero hydrogen bond donors and only two hydrogen bond acceptors (the nitrogen and oxygen atoms in the benzoxazine ring), comfortably meeting the criteria of five or fewer donors and ten or fewer acceptors. This profile suggests that the molecule has a favorable balance of hydrophilic and lipophilic properties, which is a critical factor for oral bioavailability. The complete adherence of this compound to Lipinski's Rule of Five suggests that this compound possesses physicochemical properties consistent with those of orally bioavailable drugs, making it a promising candidate for further investigation in drug discovery programs.

Conclusions and Future Perspectives in 7 Methyl 3 Phenyl 2h 1,4 Benzoxazine Research

Summary of Current Research Advances

A comprehensive review of existing literature reveals a significant focus on the synthesis and biological evaluation of the general 1,4-benzoxazine core. Current time information in Santa Cruz, CA, US.nih.govnih.gov The versatility of this heterocyclic system allows for a wide range of substitutions, leading to a diverse library of compounds with varied pharmacological profiles. jocpr.comijnc.ir These derivatives have shown promise in acting against various biological targets. researchgate.net However, specific research advances detailing the synthesis, characterization, and biological activity of 7-methyl-3-phenyl-2H-1,4-benzoxazine are not prominently documented. General synthetic strategies for 1,4-benzoxazines typically involve the condensation of substituted 2-aminophenols with α-haloketones or related precursors, suggesting a plausible, though not explicitly detailed, route to the target compound. researchgate.netresearchgate.net

Identification of Research Gaps and Challenges

The primary research gap is the absence of specific studies on this compound. Key challenges and unanswered questions include:

Lack of Synthesis Data: There are no detailed, optimized, and characterized synthetic protocols specifically for this compound.

Undefined Biological Profile: The biological activities of this specific compound remain unexplored. Its potential as an antimicrobial, anticancer, anti-inflammatory, or any other therapeutic agent is currently unknown.

No Structure-Activity Relationship (SAR) Studies: Without data on this compound and its close analogues, no structure-activity relationships can be established to guide further molecular modifications.

Unknown Pharmacokinetic and Pharmacodynamic Properties: There is no information regarding the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

Future Directions for Structural Modification and Biological Profiling

The unexplored nature of this compound provides a fertile ground for future research. Key future directions include:

Development of Efficient Synthesis: A primary focus should be the development and optimization of a reliable synthetic route to produce this compound in good yield and purity.

Comprehensive Biological Screening: The synthesized compound should be subjected to a broad range of biological assays to identify any potential therapeutic activities. This could include screening against various cancer cell lines, bacterial and fungal strains, and enzymatic targets relevant to inflammation and other diseases.

Structural Modifications: Based on the initial biological screening results, further structural modifications can be explored. This could involve altering the substituents on the phenyl ring at the 3-position or modifying the methyl group at the 7-position to investigate and optimize the structure-activity relationship. The flexibility of the benzoxazine (B1645224) core allows for numerous modifications. conicet.gov.ar

Potential for Development of Novel Therapeutic Agents

Given the proven therapeutic potential of the broader 1,4-benzoxazine class, there is a tangible possibility that this compound could serve as a lead compound for the development of novel therapeutic agents. The specific combination of the methyl and phenyl groups at positions 7 and 3, respectively, may confer unique pharmacological properties. Should initial screenings reveal significant biological activity, this compound could become the foundation for a new class of drugs with improved efficacy, selectivity, and safety profiles. The exploration of this and other under-investigated benzoxazine derivatives holds the promise of uncovering new and valuable therapeutic tools. researchgate.net

Q & A

Q. What are the established synthetic routes for preparing 7-methyl-3-phenyl-2H-1,4-benzoxazine?

- Methodological Answer : A common approach involves cyclization of substituted 2-aminophenols with dibromoethane derivatives. For example, reacting 2-aminophenols with 1,2-dibromoethane forms the benzoxazine core, followed by acylation with dichloroacetyl chloride to introduce functional groups . Another method uses 2-bromoethanol and hydrobromic acid (HBr) to cyclize intermediates, yielding dihydrobenzoxazines . Characterization typically employs IR, NMR (¹H/¹³C), and X-ray crystallography to confirm regiochemistry and purity .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for resolving bond angles, stereochemistry, and intermolecular interactions. For example, the crystal structure of a related compound (3a in ) confirmed a planar benzoxazine core with substituents in equatorial positions . Spectroscopic techniques (¹H NMR, ¹³C NMR) and elemental analysis are used to verify molecular weight and functional group integrity .

Q. What are the primary physicochemical properties of this compound?

- Methodological Answer : Key properties include molecular weight (163.22 g/mol), boiling point (323.5±41.0°C), and density (1.057±0.06 g/cm³ at 20°C). These are determined via thermogravimetric analysis (TGA) and computational tools like PubChem . Solubility in polar/nonpolar solvents can be assessed using HPLC or UV-Vis spectroscopy under standardized conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents) influence the biological activity of benzoxazine derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents on the benzoxazine core modulate potency. For instance, homoveratrylamino moieties enhance intracellular calcium inhibition, while chain length and amine type (e.g., 4-fluorophenylpiperazine) affect selectivity . Computational docking and in vitro assays (e.g., IC₅₀ measurements) are used to correlate substituent effects with target binding .

Q. What contradictory data exist regarding the dual activator/inhibitor roles of benzoxazines in biological systems?

- Methodological Answer : 7-Methyl-3-phenyl derivatives may act as ATP-sensitive potassium (Kₐᴛᴘ) channel activators in the presence of ATP but inhibitors in its absence. This duality is resolved using patch-clamp electrophysiology to measure ion currents under varying ATP concentrations . Contradictory results often arise from differences in experimental conditions (e.g., ATP concentration, cell type) .

Q. What green synthesis strategies are applicable to benzoxazine derivatives?

- Methodological Answer : Copper(I)-catalyzed intramolecular C–N cyclization offers a sustainable route by minimizing hazardous byproducts. For example, Lewis acid-catalyzed SN2 ring-opening of aziridines with 2-halophenols, followed by Cu(I)-mediated cyclization, achieves high yields (>80%) with reduced solvent waste . Solvent-free microwave-assisted synthesis is another eco-friendly alternative .

Q. How can electrochemical methods enhance the functionalization of benzoxazine derivatives?

- Methodological Answer : Electrochemical hydrogenation (ECH) enables regioselective reduction of the benzoxazine core. For instance, phenanthridine-mediated ECH reduces 3-phenyl-2H-1,4-benzoxazine to its dihydro derivative (4a) with 36% isolated yield, regenerating the catalyst for reuse . Cyclic voltammetry (CV) optimizes redox potentials for selective transformations .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported bioactivity of benzoxazine derivatives across studies?

- Methodological Answer : Discrepancies often stem from assay variability (e.g., cell lines, ATP concentrations). Standardizing protocols (e.g., uniform ATP levels in Kₐᴛᴘ channel studies) and meta-analyses of published IC₅₀ values can identify outliers . Cross-validation using orthogonal techniques (e.g., fluorescent calcium imaging vs. patch-clamp) improves reliability .

Key Research Directions

- Mechanistic Studies : Explore the role of benzoxazines in modulating ion channels using cryo-EM or molecular dynamics simulations .

- Heterocycle Functionalization : Develop spirocyclic derivatives via Rh(III)-catalyzed [3+3] cyclization for drug discovery .

- Neuroprotective Applications : Optimize 2-alkylamino-substituted derivatives for in vivo neuroprotection using rodent models of excitotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.